molecular formula C26H21ClN4O2 B2719518 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide CAS No. 1185050-66-1

2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide

Cat. No.: B2719518
CAS No.: 1185050-66-1
M. Wt: 456.93
InChI Key: JGZYKXZFMUUNDH-UHFFFAOYSA-N
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Description

The compound 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide is a complex organic molecule, commonly explored in various scientific fields due to its unique structural attributes and reactivity. This compound, characterized by its intricate fused ring system and functional groups, has intrigued researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves multi-step organic reactions, combining various starting materials through a sequence of transformations. Typical synthetic routes include:

  • Step 1: Formation of the 3-benzyl-4-oxo-3H-pyrimido[5,4-b]indole core via cyclization reactions involving appropriate precursors.

  • Step 2: Introduction of the N-(2-chloro-4-methylphenyl)acetamide moiety through acylation reactions.

  • Step 3: Final purification steps to isolate the desired compound, often involving techniques like recrystallization or chromatography.

Industrial Production Methods

While specific industrial processes may vary, the large-scale production of this compound typically follows the same principles as laboratory synthesis but optimized for yield and efficiency. Catalysts and automated systems may be employed to enhance reaction rates and purity.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

  • Oxidation: Transforming certain functional groups into more oxidized states.

  • Reduction: Modifying functional groups to less oxidized forms.

  • Substitution: Replacing one functional group with another under specific conditions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromic acid.

  • Reduction: Lithium aluminum hydride or sodium borohydride.

  • Substitution: Halogenating agents or nucleophiles depending on the desired transformation.

Major Products Formed

The products of these reactions can include various derivatives, depending on the specific reagents and conditions used. Each transformation can significantly alter the compound's chemical and physical properties, making it suitable for different applications.

Scientific Research Applications

The compound finds extensive applications in scientific research due to its versatile nature:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities, including antimicrobial or anticancer properties.

  • Medicine: Investigated for potential therapeutic uses in treating various diseases.

  • Industry: Employed in material science for developing advanced materials with specific properties.

Mechanism of Action

The compound's mechanism of action typically involves interactions with specific molecular targets in biological systems. For instance, it may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical reactions. The exact pathways depend on the compound's structure and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chloro-4-ethylphenyl)acetamide

  • 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-bromo-4-methylphenyl)acetamide

  • 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chloro-4-phenyl)acetamide

Uniqueness

What sets 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-chloro-4-methylphenyl)acetamide apart is its specific arrangement of functional groups and the resulting physicochemical properties. These structural nuances can lead to unique reactivity patterns and biological interactions, making it a distinct entity among its peers.

Properties

IUPAC Name

2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(2-chloro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4O2/c1-17-11-12-21(20(27)13-17)29-23(32)15-31-22-10-6-5-9-19(22)24-25(31)26(33)30(16-28-24)14-18-7-3-2-4-8-18/h2-13,16H,14-15H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZYKXZFMUUNDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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